2-Methyl-1-nitroso-4-phenoxybenzene
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Overview
Description
2-Methyl-1-nitroso-4-phenoxybenzene is an aromatic compound characterized by a benzene ring substituted with a methyl group, a nitroso group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitroso-4-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-methyl-4-phenoxybenzene followed by reduction to form the nitroso derivative. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using reagents such as iron and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-nitroso-4-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Methyl-1-nitro-4-phenoxybenzene.
Reduction: 2-Methyl-1-amino-4-phenoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-nitroso-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-nitroso-4-phenoxybenzene involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the phenoxy group can engage in hydrogen bonding and π-π interactions with other molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-nitroso-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.
2-Methyl-1-nitroso-4-chlorobenzene: Similar structure but with a chlorine atom instead of a phenoxy group.
2-Methyl-1-nitroso-4-aminobenzene: Similar structure but with an amino group instead of a phenoxy group.
Uniqueness
2-Methyl-1-nitroso-4-phenoxybenzene is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
69745-23-9 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-methyl-1-nitroso-4-phenoxybenzene |
InChI |
InChI=1S/C13H11NO2/c1-10-9-12(7-8-13(10)14-15)16-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
WBIIJWOOWKJKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)N=O |
Origin of Product |
United States |
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